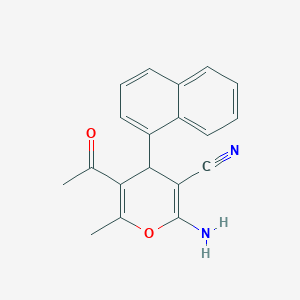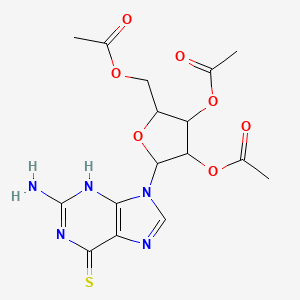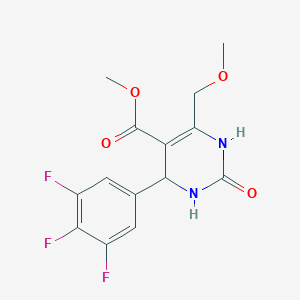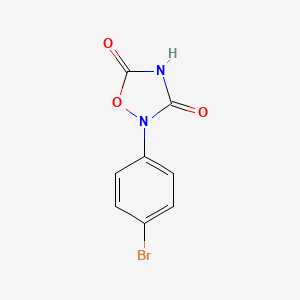![molecular formula C15H11N5O B14147178 N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)
N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide is a Schiff base compound derived from the condensation of quinoxaline and pyridine derivatives Schiff bases are known for their wide range of biological activities and their ability to form stable complexes with transition metals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between quinoxalin-5-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline and pyridine derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Quinoxaline and pyridine derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of chemosensors for detecting metal ions and other analytes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzymes and disrupting cellular processes. The compound’s antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis of bacteria and fungi .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-4-Pyridinylmethylene]isonicotinohydrazide
Uniqueness
N’-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide stands out due to its unique quinoxaline moiety, which imparts distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and enhances its biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C15H11N5O |
|---|---|
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
N-[(E)-quinoxalin-5-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H11N5O/c21-15(11-4-6-16-7-5-11)20-19-10-12-2-1-3-13-14(12)18-9-8-17-13/h1-10H,(H,20,21)/b19-10+ |
Clave InChI |
DOBBEWBZVIHIBM-VXLYETTFSA-N |
SMILES isomérico |
C1=CC(=C2C(=C1)N=CC=N2)/C=N/NC(=O)C3=CC=NC=C3 |
SMILES canónico |
C1=CC(=C2C(=C1)N=CC=N2)C=NNC(=O)C3=CC=NC=C3 |
Solubilidad |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)

amino}benzene](/img/structure/B14147156.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)

![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)




